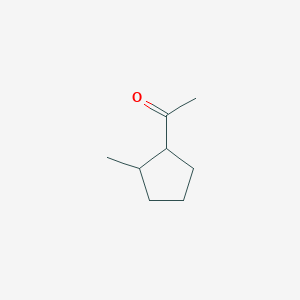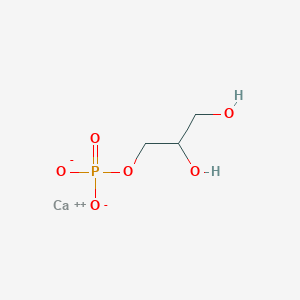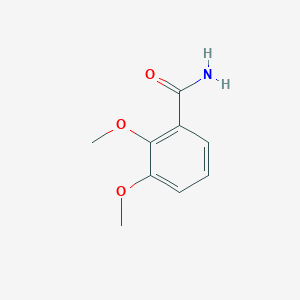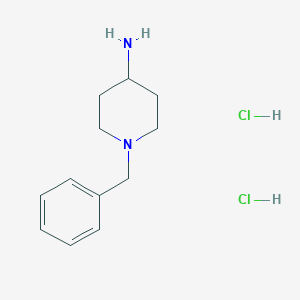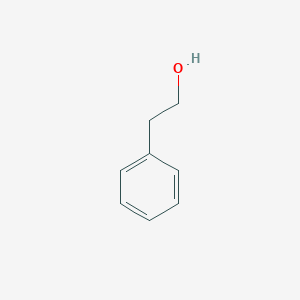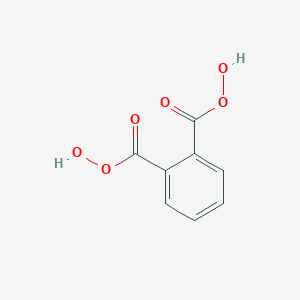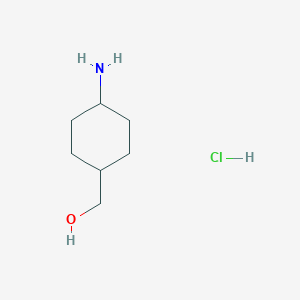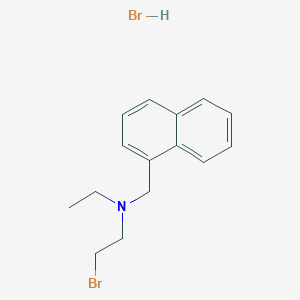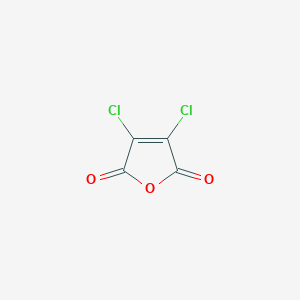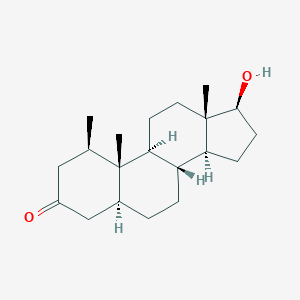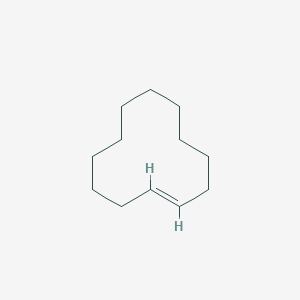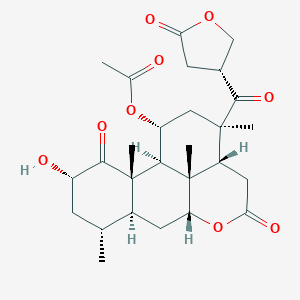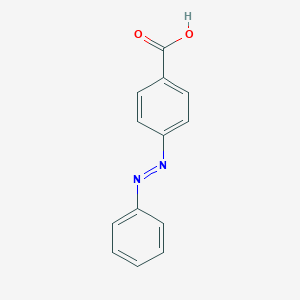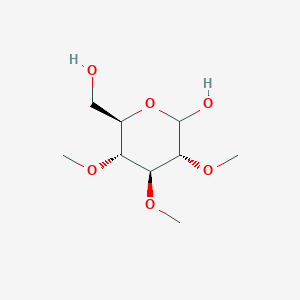
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL, also known as D-mannitol, is a naturally occurring sugar alcohol that is widely used in the food, pharmaceutical, and medical industries. It is a white, crystalline powder that is sweet-tasting and odorless. D-mannitol has several important properties that make it useful in various applications, including its ability to act as a stabilizer, bulking agent, and osmotic diuretic.
Wirkmechanismus
The mechanism of action of (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL as an osmotic diuretic involves its ability to increase the osmotic pressure of the blood, which in turn causes water to be drawn out of the brain and into the bloodstream. This reduces the volume of cerebrospinal fluid and intracranial pressure. In ophthalmology, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL works by reducing the volume of the vitreous humor, which decreases intraocular pressure.
Biochemische Und Physiologische Effekte
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL is a non-metabolizable sugar alcohol that is not absorbed by the body. It is excreted unchanged in the urine, making it a safe and effective osmotic diuretic. (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL also has antioxidant properties and has been shown to protect against oxidative stress in animal models. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has several advantages as a laboratory reagent, including its low toxicity, stability, and solubility in water. It is also relatively inexpensive and readily available. However, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has some limitations, including its low reactivity and specificity, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL, including its use as a therapeutic agent in other medical conditions, such as stroke and Alzheimer's disease. It may also have applications in the food and cosmetic industries as a natural sweetener and moisturizer, respectively. Further research is needed to fully understand the biochemical and physiological effects of (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL and to explore its potential therapeutic applications.
Synthesemethoden
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL can be synthesized through several different methods, including the hydrogenation of fructose or glucose, the reduction of mannose, or the hydrolysis of cellulose. The most common method of production is the hydrogenation of fructose, which involves the use of a catalyst and high-pressure hydrogen gas to convert fructose into (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL.
Wissenschaftliche Forschungsanwendungen
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL has been extensively studied for its potential therapeutic applications in a variety of medical conditions, including cerebral edema, glaucoma, and kidney disease. In particular, (3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL is commonly used as an osmotic diuretic to reduce intracranial pressure in patients with traumatic brain injury or cerebral edema. It is also used as a diagnostic tool in ophthalmology to measure intraocular pressure.
Eigenschaften
CAS-Nummer |
1136-21-6 |
|---|---|
Produktname |
(3R,4S,5R,6R)-6-(Hydroxymethyl)-3,4,5-trimethoxyoxan-2-OL |
Molekularformel |
C9H18O6 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-trimethoxyoxan-2-ol |
InChI |
InChI=1S/C9H18O6/c1-12-6-5(4-10)15-9(11)8(14-3)7(6)13-2/h5-11H,4H2,1-3H3/t5-,6-,7+,8-,9?/m1/s1 |
InChI-Schlüssel |
JVOHXPRICXIUJD-LOFWALOHSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H](OC([C@@H]([C@H]1OC)OC)O)CO |
SMILES |
COC1C(OC(C(C1OC)OC)O)CO |
Kanonische SMILES |
COC1C(OC(C(C1OC)OC)O)CO |
Synonyme |
Glucopyranose, 2,3,4-tri-O-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



